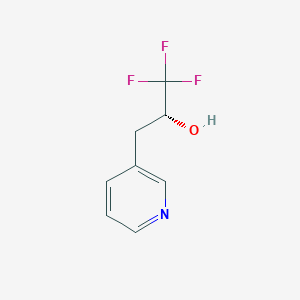
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: is an organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a secondary alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol typically involves the reaction of pyridine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base, such as potassium carbonate (K2CO3), to introduce the trifluoromethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
化学反应分析
Types of Reactions
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-one.
Reduction: Formation of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropane.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism by which (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. The secondary alcohol group can form hydrogen bonds with active site residues, influencing enzyme function.
相似化合物的比较
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: can be compared with other trifluoromethylated pyridine derivatives, such as:
- (2R)-1,1,1-trifluoro-2-pyridin-3-ylpropan-2-ol
- **(2R)-1,1,1-trifluoro-
属性
分子式 |
C8H8F3NO |
|---|---|
分子量 |
191.15 g/mol |
IUPAC 名称 |
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(13)4-6-2-1-3-12-5-6/h1-3,5,7,13H,4H2/t7-/m1/s1 |
InChI 键 |
CAFPLWKNAZVWQD-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=CN=C1)C[C@H](C(F)(F)F)O |
规范 SMILES |
C1=CC(=CN=C1)CC(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















